
6-ethyl-5-fluoro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-ethyl-5-fluoro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The addition of ethyl and fluoro groups to the indole structure can enhance its biological properties and make it a valuable compound for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-5-fluoro-1H-indole can be achieved through several methods. One common approach involves the nitration of indoline followed by reduction and cyclization to form the indole ring . Another method includes the Leimgruber-Batcho indole synthesis, which involves the condensation of an aniline derivative with a carbonyl compound, followed by cyclization and reduction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are often used in the reduction steps to facilitate the formation of the indole ring .
Analyse Des Réactions Chimiques
Types of Reactions
6-ethyl-5-fluoro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of Pd/C or Raney nickel is often employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or sulfonating agents like p-toluenesulfonic acid (TsOH) are used.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted indole derivatives, which can have enhanced biological or chemical properties .
Applications De Recherche Scientifique
6-ethyl-5-fluoro-1H-indole has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-ethyl-5-fluoro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-fluoro-1H-indole: Lacks the ethyl group but shares similar biological activities.
6-ethyl-1H-indole: Lacks the fluoro group but has comparable chemical properties.
5-bromo-6-ethyl-1H-indole: Similar structure with a bromine atom instead of fluorine.
Uniqueness
6-ethyl-5-fluoro-1H-indole is unique due to the combined presence of both ethyl and fluoro groups, which can enhance its biological activity and chemical stability compared to other indole derivatives .
Propriétés
Formule moléculaire |
C10H10FN |
|---|---|
Poids moléculaire |
163.19 g/mol |
Nom IUPAC |
6-ethyl-5-fluoro-1H-indole |
InChI |
InChI=1S/C10H10FN/c1-2-7-6-10-8(3-4-12-10)5-9(7)11/h3-6,12H,2H2,1H3 |
Clé InChI |
JZINUFMBUPAHRZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C2C=CNC2=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


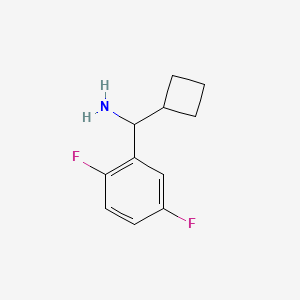
![5-((Phenoxycarbonyl)amino)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12995787.png)

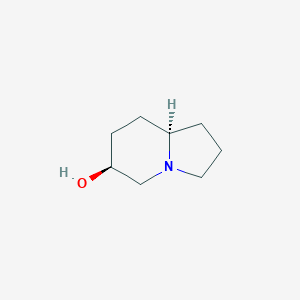
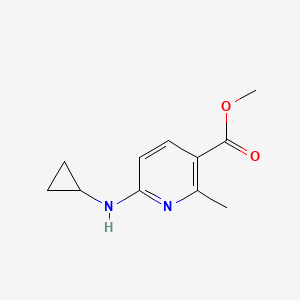
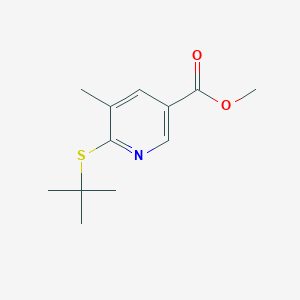
![3,6-Dichloro-N-(2-methylnaphthalen-1-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B12995826.png)
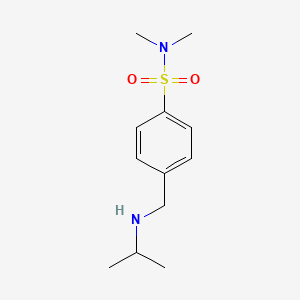
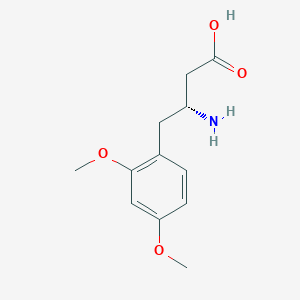
![2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12995842.png)
![2-(5-Bromo-2-methylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B12995859.png)
![tert-Butyl (R)-1-(4-fluorophenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12995863.png)


